

4-Methyl-3-nitrophenylboronic acid physical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Methyl-3-nitrophenylboronic acid**

Cat. No.: **B1303779**

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **4-Methyl-3-nitrophenylboronic acid**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **4-Methyl-3-nitrophenylboronic acid**. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound in organic synthesis, medicinal chemistry, and materials science.

Core Physical and Chemical Properties

4-Methyl-3-nitrophenylboronic acid is an organic boron compound with the chemical formula $C_7H_8BNO_4$.^[1] It serves as a versatile reagent in a variety of chemical transformations.

Data Presentation: Summary of Physical Properties

The quantitative data for **4-Methyl-3-nitrophenylboronic acid** are summarized in the table below for ease of reference and comparison. It is important to note that some physical properties, such as the melting point, show variations across different suppliers, which may be attributable to the purity of the substance and the presence of its anhydride form.^{[2][3][4]}

Property	Value	Source(s)
Molecular Formula	C ₇ H ₈ BNO ₄	[1] [4]
Molecular Weight	180.95 g/mol	[1] [4]
Appearance	White to pale yellow or reddish-yellow crystalline powder.	[2] [3] [4]
Melting Point	265-270 °C (lit.)	[3] [4]
165-169 °C	[2]	
Boiling Point	356.7 ± 52.0 °C (Predicted)	[3]
Density	1.33 ± 0.1 g/cm ³ (Predicted)	[3]
Solubility	Soluble in organic solvents such as methanol, acetonitrile, ethanol, and dimethyl sulfoxide.	[2] [3]
Purity	≥95%	
CAS Number	80500-27-2	[2] [5]

Experimental Protocols for Characterization

While specific experimental protocols for determining the physical properties of **4-Methyl-3-nitrophenylboronic acid** are not readily available in the public domain, this section outlines the standard methodologies employed for the characterization of arylboronic acids. These techniques are crucial for verifying the identity, purity, and stability of the compound.

Determination of Thermal Properties (Melting Point)

- Methodology: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are standard thermal analysis techniques.[\[6\]](#)
 - DSC: A sample is heated alongside a reference material at a constant rate. The difference in heat flow required to maintain both at the same temperature is measured. The melting

point is identified as the peak of the endothermic transition.

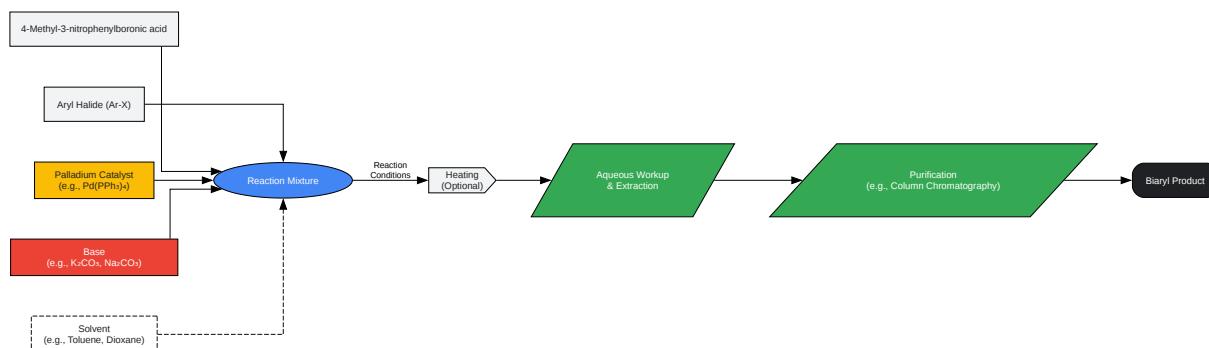
- TGA: The mass of a sample is measured over time as the temperature changes. This helps to assess thermal stability and the presence of solvates or hydrates.

Structural Elucidation and Purity Assessment

- Methodology: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ^1H NMR and ^{13}C NMR, is used to determine the molecular structure.
 - The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).
 - The NMR spectrum is recorded, and the chemical shifts, integration, and coupling patterns are analyzed to confirm the structure of the 4-methyl-3-nitrophenyl group and the presence of the boronic acid moiety.
- Methodology: Single-crystal X-ray diffraction provides definitive structural information in the solid state.[6]
 - A suitable single crystal of the compound is grown.
 - The crystal is mounted on a diffractometer and irradiated with X-rays.
 - The diffraction pattern is analyzed to determine the precise arrangement of atoms in the crystal lattice, confirming bond lengths and angles.

Determination of Acidity (pKa)

- Methodology: Potentiometric titration is a common method to determine the pKa of boronic acids.[7][8]
 - A solution of the boronic acid of known concentration is prepared in an appropriate solvent system (e.g., water-ethanol mixture).
 - The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
 - The pH of the solution is monitored as a function of the volume of titrant added.


- The pKa is determined from the titration curve, typically as the pH at the half-equivalence point. Computational methods can also be employed to predict pKa values.[7]

Applications in Synthetic Chemistry

4-Methyl-3-nitrophenylboronic acid is a valuable building block in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.[2] This reaction is a powerful method for forming carbon-carbon bonds.

Suzuki-Miyaura Coupling Workflow

The following diagram illustrates a generalized workflow for a Suzuki-Miyaura cross-coupling reaction involving **4-Methyl-3-nitrophenylboronic acid**. This reaction is fundamental in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and advanced materials.[4]

[Click to download full resolution via product page](#)

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

This compound also serves as a reactant in the preparation of inhibitors for lactate dehydrogenase, which has applications in cancer cell proliferation research, and in the synthesis of imidazothiazoles, which act as iodide efflux inhibitors in thyrocytes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. (4-Methyl-3-nitrophenyl)boronic Acid CAS 80500-27-2, High Purity & Best Price [nbinnocom.com]
- 3. chembk.com [chembk.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. On the Computational Determination of the pKa of Some Arylboronic Acids [mdpi.com]
- 8. DSpace [kuscholarworks.ku.edu]
- To cite this document: BenchChem. [4-Methyl-3-nitrophenylboronic acid physical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1303779#4-methyl-3-nitrophenylboronic-acid-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com